T-Type Calcium Channel Blockade: 5-Fold Potency and 5.4-Fold Selectivity Improvement over Mibefradil
Compound 11b (KYS05080), a 3,4-dihydroquinazoline-6-carboxylic acid derivative, demonstrates significantly superior T-type calcium channel (α1G) blockade compared to the reference compound mibefradil. Specifically, 11b exhibits an IC50 of 0.26 ± 0.01 µM, which is approximately 5-fold more potent than mibefradil's IC50 of 1.34 ± 0.49 µM [1]. Furthermore, 11b displays a T/N-type selectivity ratio of 7.5, representing a 5.4-fold improvement over mibefradil's ratio of 1.4 [1].
| Evidence Dimension | Potency (IC50) and T/N-type selectivity ratio for T-type calcium channel (α1G) blockade |
|---|---|
| Target Compound Data | Compound 11b (KYS05080): IC50 = 0.26 ± 0.01 µM; T/N selectivity = 7.5 |
| Comparator Or Baseline | Mibefradil: IC50 = 1.34 ± 0.49 µM; T/N selectivity = 1.4 |
| Quantified Difference | 5.0-fold more potent; 5.4-fold improved selectivity |
| Conditions | In vitro T-type (α1G) and N-type calcium channel assays using recombinant channels |
Why This Matters
Higher potency and improved selectivity reduce the required dose and potential off-target effects on N-type channels, which are critical for minimizing cardiovascular side effects.
- [1] Choi, J. Y. et al. Synthesis and biological evaluation of novel T-type calcium channel blockers. Bioorg. Med. Chem. Lett. 2007, 17, 471-475. DOI: 10.1016/j.bmcl.2006.10.024. View Source
